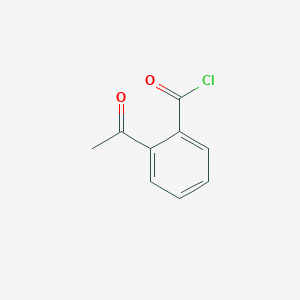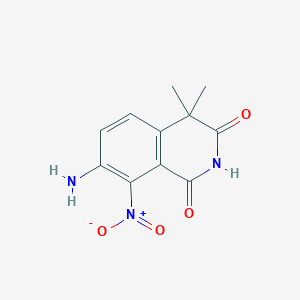
1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro-
Descripción general
Descripción
1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro- is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is commonly referred to as AMN082 and belongs to the class of non-competitive metabotropic glutamate receptor 7 (mGluR7) agonists.
Aplicaciones Científicas De Investigación
Heterocyclic Derivative Synthesis
- Tandem Nitration/Cyclization Reaction : This compound is utilized in synthesizing heterocyclic derivatives like 4-(nitromethyl)isoquinoline-1,3(2H,4H)-diones through a tandem nitration/cyclization reaction. This process is facilitated by using nitrogen dioxide as the nitro source and oxidant, producing derivatives that can be converted into aminomethyl or hydroxyl substituted heterocyclic derivatives through simple reduction (Li et al., 2017).
Photoinitiating Systems
- Polymerization Initiator : Derivatives of this compound, specifically 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives bearing nitro- or amino-substituents, are used in photoinitiating systems. These systems are effective in polymerizing epoxides and acrylates under various visible light conditions, including blue, green, or red light, making them suitable for polymerization under soft conditions (Xiao et al., 2015).
Antitumor Activity
- Novel Antitumor Agents : Mono and bis-2-(2-(dimethylamino)-ethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-diones, a novel family of antitumor agents, have been synthesized and evaluated for their efficacy against various cancer cell lines, showing promising results in terms of antitumor activity and selectivity (Wu et al., 2010).
Hypoxia-Selective Cytotoxins
- Hypoxia-Selective Cytotoxins : A series of 4-[[3-(dimethylamino)propyl]amino]nitroquinolines, including isomers of this compound, have been evaluated as hypoxia-selective cytotoxins. They show potential in targeting hypoxic tumor cells and enhancing the efficacy of cancer treatments (Denny et al., 1992).
Fluorescent Imaging and Sensor Applications
- Fluorescent Imaging and Sensor Applications : The compound and its derivatives exhibit significant fluorescence characteristics, making them useful in hypoxic cell imaging and as sensors for detecting changes in environmental conditions (Dai et al., 2008).
Antiviral Research
- Antiviral Properties : A derivative of this compound, 5-amino-2-(2-dimethylaminoethyl)benzo-[de]-isoquinolin-1,3-dione, has shown effectiveness in inhibiting the replication of viruses like herpes simplex virus and vaccinia virus in vitro, demonstrating its potential as an antiviral agent (GARCIA GANCEDO et al., 1984).
Propiedades
IUPAC Name |
7-amino-4,4-dimethyl-8-nitroisoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-11(2)5-3-4-6(12)8(14(17)18)7(5)9(15)13-10(11)16/h3-4H,12H2,1-2H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFNPGLZPCSZAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=C(C=C2)N)[N+](=O)[O-])C(=O)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455885 | |
| Record name | 1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro- | |
CAS RN |
99911-28-1 | |
| Record name | 1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

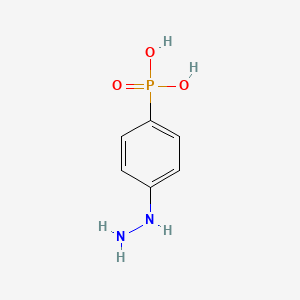


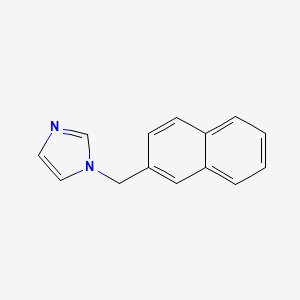
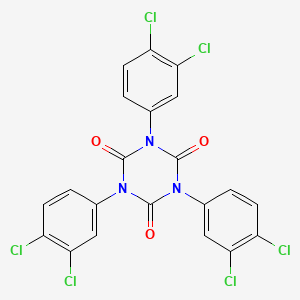
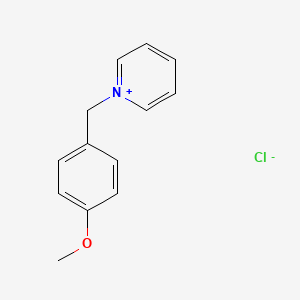


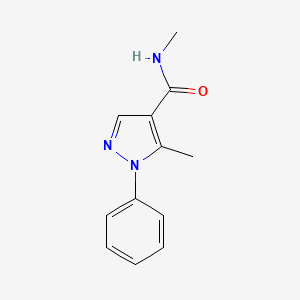
![[(3,4-Dichlorophenyl)sulfonyl]acetonitrile](/img/structure/B3059351.png)


